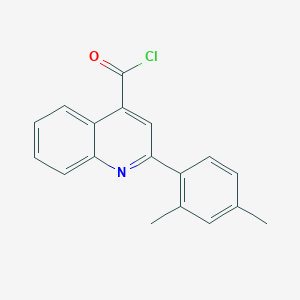
5-(4-メトキシフェニル)-1,2,4-チアジアゾール-3-アミン
説明
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的調査
この化合物は、哺乳類の15-リポキシゲナーゼ(ALOX15)の基質選択的阻害のための潜在的なファーマコフォアとして同定されています。ALOX15は、さまざまな癌や炎症モデルにおいて可変的な機能を持つ脂質過酸化酵素です 。ALOX15の阻害は、リノール酸およびアラキドン酸由来の代謝物が病態生理学的役割を果たす疾患の治療法開発において重要となる可能性があります。
有機合成
有機化学の分野では、5-(4-メトキシフェニル)-1,2,4-チアジアゾール-3-アミンの誘導体は、より複雑な分子の合成における中間体として使用されます。 例えば、この化合物から誘導された置換イミダゾールおよびインドールは、母体構造と比較してより弱い阻害効果を示したことが報告されており、これは化学合成戦略にとって貴重な情報です .
創薬
この化合物の構造的特徴、例えばチアジアゾール環は、創薬の取り組みにおける候補となります。 その誘導体は、抗結核作用や糖尿病、肥満、癌などの疾患に関連するタンパク質阻害作用など、さまざまな薬理作用について研究されています .
生化学
生化学では、この化合物の誘導体は、酵素阻害、受容体結合、その他の生化学経路を研究するために使用されます。 ALOX15などの酵素と相互作用する能力は、酵素機能と調節の分子基盤を理解するための有用なツールとなります .
抗酸化研究
関連する化合物の生物学的活性の研究では、抗酸化効果を示すことが明らかになっています。 これは、酸化ストレス関連の病状の研究や抗酸化療法の開発において、5-(4-メトキシフェニル)-1,2,4-チアジアゾール-3-アミンが潜在的な用途を持つことを示唆しています.
細胞毒性研究
この化合物とその誘導体は、特定の腫瘍細胞株に対する細胞毒性効果について研究されています。 これは、新しい化学療法薬の開発と、潜在的な抗癌剤の作用機序の理解にとって重要です.
作用機序
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Mode of Action
The compound interacts with its target, ALOX15, in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions . This interaction induces a reduced inhibitory potency .
Biochemical Pathways
The compound affects the biochemical pathways involving ALOX15. The enzyme ALOX15 plays a significant role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ALOX15. By inhibiting this enzyme, the compound can potentially modulate the production of metabolites derived from linoleic acid and arachidonic acid . This modulation could have downstream effects on various cellular processes, including those involved in inflammation and cancer .
生化学分析
Biochemical Properties
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the notable interactions is with monoamine oxidase A (MAO-A), where it acts as an inhibitor . This inhibition is significant because MAO-A is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine can potentially increase the levels of these neurotransmitters, which may contribute to its antidepressant effects .
Cellular Effects
The effects of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cognitive damage and improve neuropsychic behavior in mice, suggesting its potential role in neuroprotection . Additionally, it has been linked to the normalization of ATPase activity, which is crucial for maintaining cellular energy balance .
Molecular Mechanism
At the molecular level, 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine exerts its effects through several mechanisms. It binds to and inhibits the activity of MAO-A, leading to increased levels of neurotransmitters . Furthermore, it interacts with serotonergic pathways, as evidenced by the negation of its antidepressant-like action with the administration of serotonin receptor antagonists . The compound also influences the nitric oxide (NO) system, as its activity is inhibited by L-arginine pretreatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine have been observed to change over time. The compound has shown stability in various experimental conditions, with no significant signs of degradation . Long-term studies have indicated that it does not cause toxicity or adverse changes in oxidative parameters, even at high doses . These findings suggest that 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is a stable and safe compound for extended use in research settings.
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine vary with different dosages in animal models. Studies have shown that even at high doses of 300 mg/kg, the compound does not exhibit signs of toxicity . Its antidepressant-like effects are dose-dependent, with higher doses leading to more pronounced behavioral changes
Metabolic Pathways
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, influencing the metabolism of neurotransmitters . Additionally, its effects on ATPase activity suggest a role in cellular energy metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited . Its distribution within tissues and cells can influence its localization and accumulation, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLMLNHUBNHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


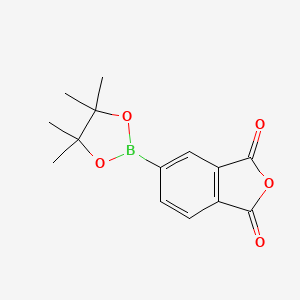
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)
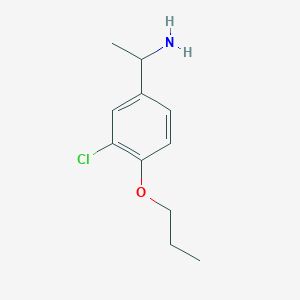


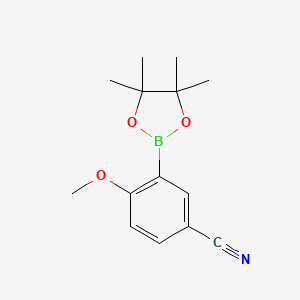
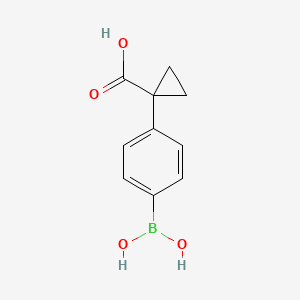

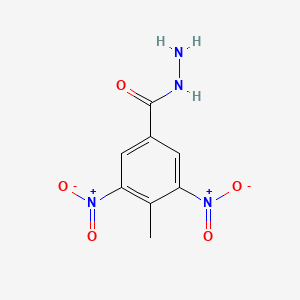
![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)


![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)
